N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide
Overview
Description
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is an organic compound with the chemical formula C14H25IN2. It is commonly used in laboratory settings, particularly in the synthesis of various substances. This compound is known for its role in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide can be synthesized through the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst. The reaction involves the following steps:
- Cyclohexyl isocyanate is treated with phosphine oxides.
- The reaction mixture is heated to induce decarboxylation.
- The resulting product is N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide.
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is known for its role in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound is often used with reagents like N-hydroxysuccinimide and dimethylaminopyridine in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary product is the coupled peptide.
Scientific Research Applications
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide involves the activation of carboxyl groups in amino acids, facilitating their coupling to form peptides. The compound acts as a dehydrating agent, promoting the formation of peptide bonds. The molecular targets include the carboxyl and amino groups of amino acids, and the pathways involved are primarily related to peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Similar in structure and function, used in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used for similar purposes but with different steric properties.
N,N’-Diethylcarbodiimide: Used in organic synthesis with different reactivity profiles.
Uniqueness
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbodiimides. Its ability to efficiently couple amino acids makes it a valuable reagent in peptide synthesis.
Properties
InChI |
InChI=1S/C14H25N2.HI/c1-16(14-10-6-3-7-11-14)12-15-13-8-4-2-5-9-13;/h13-14H,2-11H2,1H3;1H/q+1;/p-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDWUSDXIPMDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C=NC1CCCCC1)C2CCCCC2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957460 | |
Record name | N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36049-77-1 | |
Record name | Cyclohexanaminium, N-(cyclohexylcarbonimidoyl)-N-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36049-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036049771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dicyclohexyl-N-methylcarbodiimidium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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